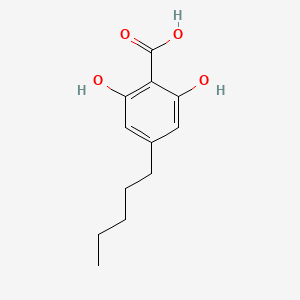

2,6-Dihydroxy-4-pentylbenzoic acid

Description

BenchChem offers high-quality 2,6-Dihydroxy-4-pentylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dihydroxy-4-pentylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxy-4-pentylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHCMJOLDRHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210688 |

Source

|

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61695-63-4 |

Source

|

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Polyketide Nucleus: Role of 2,6-Dihydroxy-4-pentylbenzoic Acid in Cannabinoid Biosynthesis and Synthetic Biology

Executive Summary

2,6-Dihydroxy-4-pentylbenzoic acid, universally known as Olivetolic Acid (OA) , is the foundational alkylresorcinolic acid intermediate in the biosynthesis of cannabinoids. Serving as the central polyketide nucleus, OA is the obligate precursor for all major cannabinoids found in Cannabis sativa, including Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). For decades, the exact enzymatic mechanism governing OA synthesis remained a biochemical paradox, as in vitro assays of putative plant synthases consistently yielded the decarboxylated shunt product, olivetol, rather than OA.

This whitepaper dissects the precise catalytic mechanisms governing OA biosynthesis, the critical role of accessory cyclases, and the advanced metabolic engineering protocols required to reconstitute this pathway in microbial cell factories for drug development.

The Mechanistic Paradox and Enzymatic Resolution

The biosynthesis of OA requires the condensation of one molecule of hexanoyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units). Initially, it was hypothesized that a single Type III Polyketide Synthase (PKS) was responsible for this reaction. However, isolated PKS enzymes from C. sativa—originally termed "olivetol synthase"—failed to produce OA in vitro. Instead, they generated olivetol and α-pyrone byproducts (PDAL and HTAL).

The causality behind this failure lies in the chemical instability of the linear tetraketide intermediate (3,5,7-trioxododecanoyl-CoA). Without a stabilizing chaperone, this intermediate undergoes a spontaneous, non-enzymatic decarboxylative aldol condensation, losing the critical carboxylate moiety required for downstream cannabinoid synthesis.

This paradox was resolved by the discovery of Olivetolic Acid Cyclase (OAC) , a dimeric α+β barrel (DABB) protein. OAC does not possess intrinsic synthase activity; rather, it functions in an obligate partnership with the Type III PKS—now accurately renamed Tetraketide Synthase (TKS) . OAC intercepts the highly reactive linear tetraketide and specifically catalyzes a C2→C7 intramolecular aldol condensation with strict carboxylate retention ().

Caption: Enzymatic mechanism of Olivetolic Acid biosynthesis versus spontaneous shunt product formation.

Downstream Integration: From OA to Cannabinoids

Once synthesized, 2,6-Dihydroxy-4-pentylbenzoic acid serves as the nucleophilic acceptor for prenylation. An aromatic prenyltransferase (e.g., CsPT4 or CBGAS) transfers a geranyl group from Geranyl Pyrophosphate (GPP) to the highly nucleophilic C3 position of the OA resorcinol ring. This reaction yields Cannabigerolic Acid (CBGA) , the universal routing intermediate that oxidocyclases (THCAS, CBDAS, CBCAS) subsequently convert into the primary cannabinoid acids.

Because the downstream synthases possess strict substrate specificity for the carboxylated resorcinol ring, the retention of the carboxylate group by OAC during OA synthesis is the absolute gatekeeper for all downstream pharmacological cannabinoid production.

Caption: Downstream prenylation and divergence of Olivetolic Acid into primary cannabinoids.

Metabolic Engineering and Microbial Production

Extracting cannabinoids from C. sativa is resource-intensive and limits the discovery of rare analogs. Consequently, drug development professionals have pivoted to microbial cell factories. The primary bottleneck in these systems is the intracellular pool of hexanoyl-CoA and malonyl-CoA required to synthesize OA.

Researchers have successfully engineered Saccharomyces cerevisiae and Yarrowia lipolytica to overproduce OA by introducing heterologous acyl-CoA synthetases (e.g., Pseudomonas LvaE or Penicillium PcPCL-K) and upregulating acetyl-CoA carboxylase (ACC1) ().

Quantitative Data: Microbial OA Production Yields

The following table summarizes the metabolic engineering strategies and resulting OA titers across different microbial hosts, highlighting the necessity of precursor pool optimization.

| Host Organism | Key Genetic Modifications | Carbon Source / Feed | OA Titer (mg/L) | Reference / Source |

| Saccharomyces cerevisiae | TKS, OAC, Penicillium PcPCL-K (Hexanoyl-CoA ligase), ACC1 upregulation | Glucose + Hexanoic Acid | 180.0 | |

| Yarrowia lipolytica | TKS, OAC, Pseudomonas LvaE, Pyruvate dehydrogenase bypass | Glucose + Hexanoic Acid | 9.18 | |

| Escherichia coli | TKS, OAC, β-oxidation reversal modules | Glucose (De novo) | ~75.0 | Patent Lit. (WO2019190945A1) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the reconstitution and quantification of OA. Both protocols are designed as self-validating systems, incorporating strict negative controls to definitively prove OAC's catalytic necessity.

Protocol 1: In Vitro Enzymatic Reconstitution & Kinetic Profiling

This protocol validates the synergistic activity of TKS and OAC.

Rationale: Polyketide products are highly hydrophobic. We utilize an ethyl acetate (EtOAc) extraction because it efficiently partitions the neutral/acidic polyketides (OA, olivetol) into the organic phase, leaving unreacted, highly polar CoA-esters in the aqueous phase.

-

Protein Preparation: Purify recombinant C. sativa TKS and OAC from E. coli BL21(DE3) using Ni-NTA affinity chromatography. Desalt into 20 mM HEPES buffer (pH 7.0).

-

Reaction Assembly: In a 100 µL reaction volume, combine:

-

100 µM Hexanoyl-CoA

-

300 µM Malonyl-CoA

-

10 µg purified TKS

-

10 µg purified OAC (or buffer for the negative control).

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Quenching & Extraction: Quench the reaction by adding 10 µL of 1 M HCl (lowering pH ensures OA is fully protonated and lipophilic). Add 200 µL of EtOAc containing 1 µg/mL ibuprofen as an internal standard. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

LC-MS Analysis: Transfer the upper organic layer to a glass vial, evaporate under N₂, and resuspend in 50 µL methanol. Inject 5 µL into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

-

Validation Check:

-

Positive System: Peak at m/z 223.1 [M-H]⁻ corresponding to OA.

-

Negative Control (TKS only): Absence of m/z 223.1; presence of m/z 179.1 [M-H]⁻ corresponding to olivetol.

-

Protocol 2: In Vivo Microbial Fermentation & Extraction

Rationale: In vivo systems must account for background cellular metabolism. Using a defined minimal medium ensures that hexanoic acid uptake is the sole driver of the hexanoyl-CoA pool.

-

Strain Cultivation: Inoculate engineered S. cerevisiae (harboring TKS, OAC, and PcPCL-K) into 50 mL of synthetic complete drop-out medium containing 2% glucose.

-

Precursor Feeding: At OD₆₀₀ = 1.0, supplement the culture with 1 mM hexanoic acid.

-

Fermentation: Grow at 30°C, 200 rpm for 72 hours.

-

Metabolite Extraction: Harvest 1 mL of whole culture broth (cells + medium). Add 1 mL of EtOAc and lyse cells via bead-beating for 3 minutes to release intracellular polyketides.

-

Quantification: Centrifuge to separate phases. Analyze the organic phase via HPLC-UV at 270 nm, comparing peak areas against a standard curve generated from analytical-grade 2,6-Dihydroxy-4-pentylbenzoic acid.

Caption: Self-validating in vitro workflow for Olivetolic Acid synthesis and quantification.

Future Directions in Drug Development

The mastery of 2,6-Dihydroxy-4-pentylbenzoic acid biosynthesis opens the door to unnatural cannabinoid drug development. By engineering the acyl-CoA ligases (like LvaE) to accept alternative starter units—such as heptanoic acid—researchers can force the TKS/OAC complex to synthesize sphaerophorolic acid (the heptyl analog of OA). This directly feeds into the biological production of highly potent, rare cannabinoids like Tetrahydrocannabiphorol (THCP), which exhibits significantly higher binding affinity at the CB1 receptor than standard THC.

References

-

Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811-12816. Available at:[Link]

-

Carvalho, A., Hansen, E. H., Kayser, O., Carlsen, S., & Stehle, F. (2017). Designing microorganisms for heterologous biosynthesis of cannabinoids. FEMS Yeast Research, 17(4), fox047. Available at:[Link]

-

Wu, L., et al. (2022). Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica. Nature Communications / PMC. Available at:[Link]

-

Wess, J., et al. (2022). Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of Olivetolic Acid, a Key Cannabinoid Precursor. PubMed. Available at:[Link]

The Biosynthetic and Physicochemical Divergence of Olivetolic Acid and Olivetol: A Mechanistic Guide for Cannabinoid Engineering

The Biosynthetic Imperative

In the rapidly evolving fields of synthetic biology and cannabinoid pharmacology, distinguishing between 2,6-Dihydroxy-4-pentylbenzoic acid (Olivetolic Acid, OLA) and its decarboxylated counterpart, Olivetol (5-pentylbenzene-1,3-diol) , is a fundamental prerequisite for successful pathway engineering. While often conflated in early literature, these two molecules represent a critical bifurcation in plant polyketide biosynthesis. Olivetolic acid is the obligate, true natural precursor to Cannabigerolic Acid (CBGA)[1], whereas olivetol is an off-target degradation byproduct that cannot be directly utilized by native plant prenyltransferases[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the structural differences, the enzymatic causality that dictates their formation, and the self-validating analytical protocols required to quantify them in vitro.

Structural and Physicochemical Divergence

The sole structural difference between OLA and olivetol is the presence of a carboxylic acid moiety at the C2 position of the resorcinol ring in OLA. This single functional group drastically alters the physicochemical behavior of the molecule, dictating its solubility, acidity, and enzymatic recognition.

Table 1: Quantitative and Physicochemical Comparison

| Property | 2,6-Dihydroxy-4-pentylbenzoic acid (Olivetolic Acid) | Olivetol (5-pentylbenzene-1,3-diol) |

| Chemical Formula | C12H16O4 | C11H16O2 |

| Molecular Weight | 224.25 g/mol | 180.25 g/mol |

| Key Functional Groups | Resorcinol core, pentyl chain, carboxylic acid | Resorcinol core, pentyl chain |

| Predicted pKa | ~3.41 (carboxylic acid), ~9.0 (phenol)[3] | ~9.0 (phenol) |

| Biosynthetic Origin | TKS + OAC (Enzymatic C2-C7 condensation)[4] | TKS alone (Spontaneous decarboxylation)[2] |

| Role in Planta | True precursor to CBGA[1] | Off-target degradation byproduct[2] |

The Biosynthetic Bifurcation: TKS and OAC Dynamics

The synthesis of the cannabinoid polyketide core begins with the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This iterative condensation is catalyzed by a type III polyketide synthase known as Tetraketide Synthase (TKS) .

The causality of the pathway divergence lies in the extreme reactivity of the resulting linear tetraketide intermediate. TKS alone lacks the structural capacity to protect the carboxylate group during cyclization. If left unchaperoned, this intermediate undergoes a spontaneous, non-enzymatic decarboxylative aldol condensation, resulting in the loss of CO2 and the formation of olivetol [2].

To prevent this degradation, Cannabis sativa employs a specialized dimeric α+β barrel (DABB) protein called Olivetolic Acid Cyclase (OAC) [4]. OAC acts as a critical chaperone, binding the unstable tetraketide intermediate and forcing a specific C2-C7 intramolecular aldol condensation that strictly retains the carboxylate moiety, thereby yielding olivetolic acid [4].

Biosynthetic bifurcation of the tetraketide intermediate into OLA or Olivetol.

Mechanistic Causality in Downstream Cannabinoid Synthesis

Why is the retention of the carboxylate group so vital? The subsequent step in cannabinoid biosynthesis is the prenylation of the aromatic ring by an aromatic prenyltransferase (e.g., CsPT4). This enzyme specifically recognizes the carboxylate group of OLA, which acts as an essential directing moiety. The steric and electronic influence of the carboxylate ensures that the geranyl pyrophosphate (GPP) is added strictly to the C3 position, forming Cannabigerolic Acid (CBGA) [1].

Olivetol cannot be utilized by these native prenyltransferases to form CBGA. While olivetol is heavily utilized in synthetic organic chemistry to produce THC analogs (often requiring harsh Lewis acid catalysts like boron trifluoride)[5], it represents a dead-end in biological pathway engineering.

Self-Validating Experimental Protocols: In Vitro Reconstitution

To study the kinetics of TKS and OAC, researchers must perform in vitro enzymatic assays. The following protocol is designed as a self-validating system , ensuring that the detected molecules are true biological products rather than analytical artifacts.

Protocol: In Vitro Reconstitution and Partitioning of OLA vs. Olivetol

Step 1: Reaction Assembly

-

Action: Combine 100 µM hexanoyl-CoA and 300 µM malonyl-CoA in 50 mM HEPES buffer (pH 7.0).

-

Causality: HEPES is chosen over phosphate buffers to maintain a strict pH of 7.0. CoA thioesters are highly susceptible to base-catalyzed hydrolysis at higher pH levels, which would deplete the substrate pool before enzymatic condensation can occur.

Step 2: Enzymatic Introduction

-

Action: Add 10 µg recombinant TKS and 10 µg OAC (for OLA synthesis) or TKS alone (for olivetol synthesis). Incubate at 30°C for 60 minutes.

-

Causality: TKS drives the iterative condensation. The presence or absence of the OAC chaperone dictates whether the carboxylate is retained or lost to spontaneous decarboxylation[2].

Step 3: Acidic Quenching

-

Action: Terminate the reaction by adding 1% formic acid (v/v) to drop the solution pH to ~2.5.

-

Causality: Olivetolic acid has a predicted pKa of ~3.41[3]. At pH 7.0, it exists as a water-soluble carboxylate anion. Quenching with formic acid protonates the carboxylic acid, rendering the molecule neutral and highly lipophilic, which is an absolute requirement for the subsequent extraction step.

Step 4: Organic Extraction

-

Action: Partition the quenched reaction with an equal volume of ethyl acetate (EtOAc). Centrifuge and collect the upper organic layer.

-

Causality: EtOAc efficiently phase-separates from water, selectively pulling the now-lipophilic OLA and the inherently neutral olivetol into the organic phase, while leaving the highly polar, unreacted CoA thioesters in the aqueous waste.

Step 5: LC-MS/MS Quantification & Internal Validation

-

Action: Evaporate the EtOAc, resuspend in methanol, and inject into an LC-MS system using a cold electrospray ionization (ESI) source.

-

Self-Validation Causality: Critical Step. OLA is notoriously prone to thermal decarboxylation. You must spike a parallel control reaction with a known concentration of synthetic OLA standard. If the LC-MS trace of the pure OLA control shows an unexpected olivetol peak, it proves that OLA is decarboxylating inside the hot MS source. You must lower the ESI source temperature until the OLA standard remains 100% intact. Only then can you trust that the olivetol measured in your experimental samples is a true biological byproduct.

Self-validating in vitro workflow for synthesizing and extracting OLA and Olivetol.

References

-

Title: Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases Source: Structure / University of Manchester URL: [Link]

-

Title: Olivetol Source: Wikipedia URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. olivetolic acid | 491-72-5 [chemicalbook.com]

- 4. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olivetol - Wikipedia [en.wikipedia.org]

Biosynthetic Pathway of Cannabinoid Precursors: Mechanistic Insights into Olivetolic Acid and the 2,6-Isomer Artifact

Executive Summary

This technical guide addresses the biosynthetic pathway of cannabinoid precursors in Cannabis sativa—specifically confronting a pervasive nomenclature and synthetic bottleneck in drug development regarding 2,6-dihydroxy-4-pentylbenzoic acid . While frequently synthesized in laboratory settings and conflated with the native precursor, the 2,6-isomer is a biogenetically impossible synthetic artifact. The true native pathway in Cannabis sativa exclusively produces its structural isomer, 2,4-dihydroxy-6-pentylbenzoic acid (Olivetolic Acid, OA) [1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture of this pathway, mathematically prove the isomeric specificity of the native enzymes, and provide field-proven, self-validating protocols for in vitro reconstitution.

Molecular Architecture of the Polyketide Pathway

The biosynthesis of the cannabinoid core relies on the synergistic action of two unique enzymes: a Type III polyketide synthase (PKS) and a polyketide cyclase.

-

Tetraketide Synthase (TKS): Often referred to as olivetol synthase, TKS catalyzes the iterative condensation of one molecule of hexanoyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units)[2]. This forms a highly reactive linear tetraketide intermediate: 3,5,7-trioxododecanoyl-CoA .

-

Olivetolic Acid Cyclase (OAC): Unlike typical Type III PKSs that independently catalyze cyclization, TKS lacks a functional "aldol switch"[2]. If left alone, the tetraketide spontaneously decarboxylates to form olivetol or lactonizes into pyrones (PDAL/HTAL). OAC, a dimeric α+β barrel (DABB) protein, intercepts this intermediate and dictates a specific intramolecular aldol condensation that retains the carboxylate group[1],[3].

Fig 1: Biosynthetic pathway of Olivetolic Acid vs. the 2,6-isomer artifact in Cannabis sativa.

Biogenetic Impossibility of the 2,6-Isomer: A Carbon Mapping Analysis

A critical failure point in cannabinoid drug development occurs when researchers utilize commercially synthesized 2,6-dihydroxy-4-pentylbenzoic acid, assuming it to be the native substrate for downstream prenylation. To understand why Cannabis sativa cannot produce the 2,6-isomer, we must map the carbon atoms from the linear tetraketide to the final aromatic ring.

The linear polyketide chain consists of 12 carbons. The thioester carbon is C1, the malonyl extenders form C2–C6, and the hexanoyl starter unit forms C7–C12.

-

The Cyclization Event: OAC catalyzes a C2→C7 aldol condensation [1]. The nucleophilic α-carbon (C2) attacks the electrophilic ketone at C7.

-

Ring Formation: The resulting aromatic ring is formed by C2-C3-C4-C5-C6-C7.

-

Substituent Mapping:

-

C1 (thioester) is attached to C2. Upon hydrolysis, it becomes the carboxylic acid (-COOH). Thus, C2 of the polyketide becomes C1 of the benzoic acid ring .

-

C3 and C5 contain ketones that enolize to hydroxyl groups, landing at the 2- and 4-positions of the benzoic acid ring.

-

C7 , the site of attack, is attached to the remainder of the hexanoyl chain (C8-C12, the pentyl group). Therefore, the pentyl group strictly lands at the 6-position of the benzoic acid ring.

-

Downstream Implications for Drug Development

This isomeric distinction is not merely academic. Aromatic prenyltransferases in Cannabis, such as Geranylpyrophosphate:olivetolate geranyltransferase (GOT), exhibit strict steric requirements. As demonstrated in functional characterization studies, the synthetic 2,6-isomer completely fails to undergo prenylation to Cannabigerolic Acid (CBGA)[4]. Utilizing the incorrect isomer in vitro will result in a 100% failure rate in downstream cannabinoid synthesis.

Quantitative Analysis of Pathway Kinetics

The table below summarizes the catalytic efficiency and downstream viability of the native products versus the synthetic artifact.

| Compound | Origin | Enzymatic System | Downstream Viability (GOT Prenylation) |

| 2,4-Dihydroxy-6-pentylbenzoic acid (OA) | Native (C. sativa) | TKS + OAC | High (Yields CBGA) |

| 2,6-Dihydroxy-4-pentylbenzoic acid | Synthetic Artifact | Chemical Synthesis | None (Steric incompatibility)[4] |

| Olivetol | Native Byproduct | TKS (Spontaneous decarboxylation) | None (Lacks carboxylate for GOT) |

| PDAL / HTAL | Native Byproduct | TKS (Derailment products) | None |

Experimental Protocols: Reconstitution and Isomeric Validation

To definitively study this pathway, researchers must utilize a self-validating in vitro system that isolates the activity of OAC from spontaneous degradation.

Fig 2: Step-by-step experimental workflow for the in vitro reconstitution of OA biosynthesis.

Step-by-Step Methodology

Step 1: Recombinant Expression and Purification

-

Procedure: Express N-terminally His-tagged C. sativa TKS and OAC in E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours. Purify lysates using Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 200).

-

Causality: High-purity enzymes are strictly required. Endogenous E. coli thioesterases can prematurely cleave the CoA intermediates, artificially inflating the concentration of derailment products and skewing kinetic data.

Step 2: Enzymatic Assay Setup & Self-Validating Controls

-

Procedure: In a 100 µL reaction volume, combine 100 µM hexanoyl-CoA, 300 µM malonyl-CoA, 10 µg purified TKS, and 30 µg purified OAC in 20 mM HEPES buffer (pH 7.0). Incubate at 30°C for 60 minutes.

-

Validation Control: Run a parallel assay omitting OAC.

-

Causality: Because TKS possesses no intrinsic cyclase activity capable of retaining the carboxylate[2], the negative control must exclusively yield olivetol, PDAL, and HTAL. The appearance of the 2,4-isomer only in the complete system validates OAC’s specific C2→C7 aldolase activity.

Step 3: Extraction and LC-MS/MS Isomeric Differentiation

-

Procedure: Quench the reaction with 10 µL of 20% HCl, extract twice with 200 µL ethyl acetate, evaporate under N2, and resuspend in 50 µL methanol. Analyze via LC-MS/MS on a C18 reverse-phase column in negative ion mode (monitoring m/z 223.097).

-

Causality: The 2,4-isomer and the 2,6-isomer are exact mass isomers. MS1 profiling is insufficient for differentiation. Chromatographic separation against verified synthetic standards, combined with unique MS2 fragmentation patterns, is strictly required to confirm that the native enzyme complex does not produce the 2,6-isomer artifact.

References

1.[1] Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. nih.gov.[Link] 2.[2] Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. nih.gov.[Link] 3.[3] OAC - Olivetolic acid cyclase - Cannabis sativa (Hemp). uniprot.org.[Link] 4.[4] Identification, isolation and functional characterization of prenyltransferases in Cannabis sativa L. tu-dortmund.de.[Link]

Sources

- 1. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 2,6-Dihydroxy-4-pentylbenzoic Acid (Olivetolic Acid)

Executive Summary

2,6-Dihydroxy-4-pentylbenzoic acid —more commonly referred to by its IUPAC preferred name, 2,4-dihydroxy-6-pentylbenzoic acid , or trivially as Olivetolic Acid (OLA) —is a critical polyketide intermediate in the biosynthesis of phytocannabinoids[1]. As the foundational building block for cannabinoids like Cannabigerolic Acid (CBGA), Tetrahydrocannabinolic Acid (THCA), and Cannabidiolic Acid (CBDA), understanding its exact molecular weight, solubility profile, and ionization behavior is paramount for researchers engaged in drug development, synthetic biology, and analytical chemistry[2],[3].

This technical guide provides an authoritative breakdown of OLA's physicochemical properties, the mechanistic causality behind its solubility profile, and self-validating experimental protocols for its handling and quantification.

Physicochemical Profiling & Structural Causality

The molecular architecture of OLA consists of a resorcinol ring substituted with a carboxylic acid and a hydrophobic pentyl chain. This dual nature—a highly polar, ionizable head group combined with a lipophilic aliphatic tail—dictates its behavior in both aqueous and organic environments.

Quantitative Data Summary

The following table synthesizes the core physicochemical metrics of OLA, derived from authoritative chemical databases[1],[4].

Table 1: Physicochemical Properties of Olivetolic Acid

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₆O₄ | Defines the stoichiometry for biosynthetic precursor calculations. |

| Molecular Weight | 224.25 g/mol | Essential for accurate molarity calculations in in vitro assays. |

| LogP (XLogP3) | ~3.7 | High lipophilicity driven by the pentyl chain; predicts poor aqueous solubility and high membrane permeability. |

| pKa (Strongest Acidic) | 2.95 | The carboxylic acid group readily deprotonates at physiological pH (7.4), rendering the molecule anionic in biological matrices. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Indicates moderate hydrogen-bonding capacity, primarily localized to the carboxyl and phenolic hydroxyl groups. |

Solubility Profile Matrix

Because OLA's hydrophobic pentyl tail overpowers the hydrogen-bonding capacity of its polar groups in water, the compound is virtually insoluble in purely aqueous media. Solvation requires organic solvents that can disrupt intermolecular hydrogen bonding while accommodating the aliphatic chain[2].

Table 2: Empirical Solubility Profile

| Solvent | Solubility Limit | Application Context |

| Water | Insoluble | Unsuitable for direct dissolution; requires lipophilic carriers. |

| DMF | ~50 mg/mL | Optimal for high-concentration, long-term storage stock solutions. |

| DMSO | ~50 mg/mL | Standard for in vitro cell-based assays (ensure final DMSO <0.1%). |

| Ethanol (Absolute) | ~50 mg/mL | Preferred for in vivo formulation and lipid-based nanoparticle loading. |

| Ethanol:PBS (1:3) | ~0.25 mg/mL | Maximum practical limit for aqueous working solutions without precipitation. |

Biosynthetic Significance and Pathway Integration

In Cannabis sativa, OLA is synthesized via the polyketide pathway. The enzyme Polyketide Synthase (PKS), working in tandem with Olivetolic Acid Cyclase (OAC), catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA[5]. Once formed, OLA undergoes prenylation with Geranyl Pyrophosphate (GPP) via a specific prenyltransferase to yield CBGA, the universal precursor to all major cannabinoids[3].

Figure 1: Enzymatic conversion of Olivetolic Acid and GPP to CBGA via prenyltransferase.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental success with OLA relies on respecting its pKa and LogP. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Preparation of 50 mg/mL OLA Stock Solution

Causality: To prevent precipitation and degradation, OLA must be dissolved in an anhydrous, aprotic solvent (like DMSO) and protected from UV light.

-

Weighing : Accurately weigh 50.0 mg of OLA analytical standard (purity ≥90%) using a calibrated microbalance[2].

-

Transfer : Place the powder into a sterile, amber glass vial. Reasoning: Amber glass prevents UV-induced decarboxylation or oxidation of the phenolic groups.

-

Solvation : Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Homogenization : Vortex the vial for 60 seconds at room temperature.

-

System Validation : Visually inspect the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution; if observed, sonicate for 5 minutes at 25°C.

-

Storage : Aliquot the solution into 50 µL volumes and store at -20°C. Limit freeze-thaw cycles to a maximum of three to preserve molecular integrity.

Protocol 2: LC-MS/MS Quantification of OLA in Biological Matrices

Causality: Because OLA has a pKa of 2.95[4], it readily loses a proton to become negatively charged. Therefore, Negative Electrospray Ionization (ESI-) is mandatory for optimal mass spectrometric sensitivity.

-

Sample Extraction : Perform a Liquid-Liquid Extraction (LLE) using ethyl acetate. Reasoning: Ethyl acetate efficiently partitions the lipophilic OLA (LogP ~3.7) away from polar proteins and salts in the aqueous phase.

-

Chromatography : Inject 5 µL of the reconstituted extract onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Reasoning: Formic acid suppresses the ionization of OLA in the liquid phase, keeping it neutral for sharp chromatographic retention on the hydrophobic C18 stationary phase, before it enters the MS source.

-

-

Mass Spectrometry : Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode using ESI-. Monitor the precursor-to-product ion transition (e.g., m/z 223.1 → 179.1, corresponding to the decarboxylation loss of CO₂[M-H-CO₂]⁻).

-

System Validation : Run an external calibration curve (1–1000 ng/mL). The analytical run is only valid if the standard curve yields an

and the lower limit of quantification (LLOQ) demonstrates a Signal-to-Noise (S/N) ratio of

References

-

Olivetolic Acid | C12H16O4 | CID 2826719 - PubChem, National Institutes of Health (NIH),[Link]

-

Showing NP-Card for Olivetolic Acid (NP0084299) - NP-MRD, Natural Products Magnetic Resonance Database,[Link]

-

Terpenes 9815123653, 9789815123654 - DOKUMEN.PUB, DOKUMEN.PUB,[Link]

-

2,6-dihydroxy-4-pentylbenzoic acid (C12H16O4) - PubChemLite, Université du Luxembourg,[Link]

Sources

An In-depth Technical Guide to the Enzymatic Synthesis of Cannabigerolic Acid: The Interaction of 2,6-Dihydroxy-4-pentylbenzoic Acid and Geranyl Pyrophosphate

This guide provides a comprehensive technical overview of the pivotal biochemical reaction between 2,6-dihydroxy-4-pentylbenzoic acid (olivetolic acid, OA) and geranyl pyrophosphate (GPP), a cornerstone in the biosynthesis of cannabinoids.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, reaction kinetics, and practical methodologies for studying this critical interaction.

Executive Summary: The Gateway to Cannabinoid Diversity

The condensation of olivetolic acid and geranyl pyrophosphate is the inaugural and rate-limiting step in the formation of the vast array of cannabinoids found in Cannabis sativa.[1][3] This reaction, catalyzed by the enzyme olivetolate geranyltransferase, gives rise to cannabigerolic acid (CBGA), the central precursor molecule from which all major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), are derived.[1][4][5] Understanding and manipulating this interaction is paramount for the targeted production of specific cannabinoids for therapeutic applications, leveraging both in-planta and heterologous expression systems.[4][6]

The Molecular Players: Substrates and Their Origins

A thorough understanding of the substrates is fundamental to comprehending their subsequent interaction.

2.1 2,6-Dihydroxy-4-pentylbenzoic Acid (Olivetolic Acid)

Olivetolic acid (OA) is a polyketide, a class of natural products derived from the repeated condensation of acetyl-CoA and malonyl-CoA units.[7][8] Its biosynthesis in Cannabis sativa is a two-step enzymatic process:

-

Tetraketide Synthase (TKS): Also referred to as olivetol synthase (OLS), this type III polyketide synthase catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.[8][9]

-

Olivetolic Acid Cyclase (OAC): This enzyme facilitates the intramolecular C2-C7 aldol cyclization of the linear tetraketide intermediate, crucially retaining the carboxyl group to form olivetolic acid.[7][8][10]

The production of OA has been successfully demonstrated in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, paving the way for scalable, cell-factory-based cannabinoid production.[7][11]

2.2 Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate is a 10-carbon isoprenoid, a key intermediate in the biosynthesis of a vast array of terpenes and other natural products.[2][12] GPP is formed via the head-to-tail condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), the five-carbon building blocks of all isoprenoids.[12] In plants, these precursors can be generated through two distinct pathways:

-

The Mevalonate (MVA) Pathway: Primarily located in the cytosol.[13]

-

The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids.[1][12]

The synthesis of GPP is catalyzed by GPP synthase (GPPS), an enzyme that directs the flow of isoprenoid precursors towards monoterpene and, in the context of this guide, cannabinoid biosynthesis.[12][14]

The Catalyst: Olivetolate Geranyltransferase

The enzymatic alkylation of olivetolic acid with geranyl pyrophosphate is catalyzed by a specific prenyltransferase known as geranyl-pyrophosphate:olivetolate geranyltransferase (GOT), also referred to as cannabigerolic acid synthase (CBGAS) in some literature.[15][16][17][18]

3.1 Enzymatic Mechanism and Characteristics

-

Reaction: GOT facilitates a Friedel-Crafts alkylation, where the geranyl group from GPP is attached to the C3 position of the olivetolic acid ring, forming cannabigerolic acid (CBGA).[4]

-

Cofactors: The enzyme's activity is dependent on the presence of divalent cations, with magnesium (Mg²⁺) being a common requirement.[19]

-

Substrate Specificity: GOT exhibits a high degree of specificity for olivetolic acid.[18] Its decarboxylated counterpart, olivetol, is not a substrate for this enzyme.[18] While GPP is the primary prenyl donor, some activity with neryl pyrophosphate (NPP) has also been reported.[18]

Caption: The enzymatic cascade leading to major cannabinoids.

Experimental Protocol: In Vitro Assay of Olivetolate Geranyltransferase Activity

This section provides a detailed, step-by-step methodology for quantifying the enzymatic activity of GOT in an in vitro setting. This protocol is foundational for enzyme characterization, inhibitor screening, and pathway optimization.

4.1 Reagent and Buffer Preparation

-

Enzyme Source: Recombinantly expressed and purified GOT is recommended for kinetic studies to avoid interference from other enzymes present in crude cell extracts.[6][20] Expression in hosts like E. coli or yeast is a common practice.[6][20]

-

Substrates:

-

Olivetolic Acid (OA): High-purity (>98%) OA should be dissolved in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

-

Geranyl Pyrophosphate (GPP): GPP is typically available as a lithium or ammonium salt and should be dissolved in assay buffer to prepare a stock solution.

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT). The optimal pH and cofactor concentrations may need to be empirically determined for a specific enzyme preparation.[19]

-

Quenching Solution: 1 M HCl or an organic solvent like ethyl acetate.

4.2 Step-by-Step Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of olivetolic acid, and the purified GOT enzyme. Pre-incubate this mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of geranyl pyrophosphate to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at the chosen temperature for a specific duration (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Quenching: Terminate the reaction by adding the quenching solution. If using an organic solvent, vortex thoroughly to extract the product.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Carefully transfer the supernatant (or the organic layer if using solvent extraction) to a new tube for analysis.

Caption: A streamlined workflow for GOT enzyme activity analysis.

Analytical Methodologies for Product Quantification

Accurate quantification of the reaction product, cannabigerolic acid (CBGA), is crucial for determining enzyme kinetics and reaction efficiency. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques.[21][22]

5.1 High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.[21]

-

Detection: UV detection is commonly used, with acidic cannabinoids like CBGA showing characteristic absorption peaks.[21]

-

Quantification: CBGA concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a CBGA analytical standard.

5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for complex matrices or when very low concentrations of product are expected.

-

Advantages: Provides structural information and allows for highly specific quantification, even in the presence of co-eluting compounds.

Data Presentation and Interpretation

The data generated from the in vitro assays can be used to determine key kinetic parameters of the GOT enzyme.

| Parameter | Description | Example Value |

| Km (OA) | Michaelis constant for olivetolic acid, indicating the substrate concentration at which the reaction rate is half of Vmax. | 60 µM[19] |

| Km (GPP) | Michaelis constant for geranyl pyrophosphate. | 150 µM[19] |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with both substrates. | Varies with enzyme purity and concentration. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Dependent on Vmax and enzyme concentration. |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Typically in the neutral to slightly alkaline range. |

| Optimal Temperature | The temperature at which the enzyme shows the highest activity. | ~30°C[23] |

Note: The example values are illustrative and may vary depending on the specific experimental conditions and the source of the enzyme.

Conclusion and Future Directions

The enzymatic interaction between 2,6-dihydroxy-4-pentylbenzoic acid and geranyl pyrophosphate represents a critical control point in cannabinoid biosynthesis. A deep understanding of the enzyme kinetics and reaction mechanism is essential for the rational design of engineered biosynthetic pathways for the production of both natural and novel cannabinoids. Future research will likely focus on the discovery and engineering of novel prenyltransferases with altered substrate specificities to generate a wider diversity of cannabinoid-like molecules for therapeutic screening. The development of robust whole-cell biocatalytic systems will also be crucial for the sustainable and cost-effective production of these valuable compounds.[11][24]

References

- Vertex AI Search. (2023, May 25).

- ACS Publications. (2018, July 5). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli.

- MDPI. (2021, May 14).

- Cannactiva. (2023, May 8). Deciphering Cannabinoid Biosynthesis.

- Frontiers. (2021, November 28). Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses.

- PMC.

- ResearchGate.

- Google Cloud.

- PMC. (2021, March 15). The biosynthesis of the cannabinoids.

- Wikipedia.

- PMC. (2020, October 9).

- Google P

- Frontiers.

- ACS Synthetic Biology. (2024, June 19). Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD).

- ACS Publications. (2025, February 2).

- Eldorado - Repository of the TU Dortmund. (2018, February 7).

- Google Patents. (2001, February 6).

- Wikipedia. Cannabidiolic acid synthase.

- IUBMB. EC 2.5.1.102.

- PubMed. (1998, May 8). Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol.

- PNAS. (2023, May 1). A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers.

- Taylor & Francis.

- Oxford Academic. (2023, June 15).

- DR-NTU. Heterologous expression of cannabidiolic acid synthase in a microbial host for cannabinoid production.

- ResearchGate. Biosynthetic pathway of THC.

- ResearchGate. Functional Characterization of Recombinant cannabinoid synthases in CBGA.

- PMC. Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production.

- SciSpace. (2017, December 20). Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS.

- UniProt. (2007, August 21).

- ResearchGate. The cannabinoid synthetic pathway: cannabigerolic acid (CBGA) is the....

- bioRxiv. (2020, January 31). Cannabinoid Biosynthesis using Noncanonical Cannabinoid Synthases.

- Frontiers.

- Farmacia. (2025, January 12). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR THE QUANTIFICATION OF SIX CANNABINOIDS IN COMMERCIAL PRODUCTS.

- MDPI. (2022, February 1). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review.

- LCGC. (2021, June 21). Analytical Techniques Used for Analysis of Cannabinoids.

- NSF PAR. Computational Evidence for Tunneling and a Hidden Intermediate in the Biosynthesis of Tetrahydrocannabinol (THC).

- SciSpace. (2019). Top 7 papers published in the topic of Olivetol in 2019.

- PMC. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases.

- UniProt. (2019, June 5).

- ResearchGate. (2023, May 29). Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production.

Sources

- 1. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cannactiva.com [cannactiva.com]

- 6. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 8. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

- 15. trichomeanalytical.com [trichomeanalytical.com]

- 16. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]

- 17. EC 2.5.1.102 [iubmb.qmul.ac.uk]

- 18. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CA2770774A1 - Aromatic prenyltransferase from cannabis - Google Patents [patents.google.com]

- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 21. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cannabissciencetech.com [cannabissciencetech.com]

- 23. uniprot.org [uniprot.org]

- 24. researchgate.net [researchgate.net]

Structural Elucidation and Crystallographic Analysis of 2,6-Dihydroxy-4-pentylbenzoic Acid

Executive Summary

In the synthetic pipeline of cannabinoid precursors, 2,6-dihydroxy-4-pentylbenzoic acid frequently emerges as a critical, mis-synthesized regiochemical artifact when attempting to produce the natural product olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) . Because downstream enzymes, such as geranylpyrophosphate:olivetolate geranyltransferase (GOT), are strictly stereospecific, utilizing the 2,6-isomer completely halts the biosynthesis of cannabigerolic acid (CBGA).

While standard 1D-NMR can hint at this regiochemical error via the symmetry of the aromatic protons, Single-Crystal X-Ray Diffraction (SCXRD) is mandated to unambiguously establish the 3D conformation, intramolecular hydrogen-bonding networks, and solid-state packing. This in-depth technical guide outlines the theoretical rationale, self-validating crystallization methodologies, and SCXRD protocols required to characterize this specific isomer.

Conformational Causality: The Ortho-Effect

As an Application Scientist, one must look beyond mere atomic connectivity to understand why a molecule behaves the way it does in the solid state. The necessity for SCXRD in analyzing 2,6-dihydroxy-4-pentylbenzoic acid lies in the steric and electronic microenvironment of its carboxylate group.

In the natural product (the 2,4-isomer), the bulky pentyl chain occupies the ortho position (C6), introducing a significant steric clash with the C1-carboxylic acid. This clash is only partially mitigated by a single intramolecular hydrogen bond from the C2-hydroxyl group .

Conversely, in the synthetic artifact 2,6-dihydroxy-4-pentylbenzoic acid , the pentyl chain is relegated to the para position (C4). Both ortho positions (C2 and C6) are occupied by hydroxyl groups. This specific regiochemistry removes the steric bulk near the carboxylate and enables the formation of dual intramolecular hydrogen bonds :

-

C2–O–H ··· O=C (Carboxyl carbonyl acceptor)

-

C6–O–H ··· O–H (Carboxyl hydroxyl acceptor)

This dual-locking mechanism enforces rigid coplanarity of the carboxylate group with the aromatic ring. Because both hydroxyls are internally satisfied, the molecule's capacity to form extended 1D intermolecular hydrogen-bonded sheets is severely truncated, drastically altering its macroscopic crystallization thermodynamics compared to standard resorcinolic acids .

Regiochemical differentiation logic based on SCXRD structural data.

Self-Validating Crystallization Methodology

Because the 2,6-isomer lacks the extensive intermolecular hydrogen-bonding network of its natural counterpart, standard polar solvent evaporation often yields amorphous powders. To achieve diffraction-quality single crystals, we must exploit the hydrophobic nature of the para-pentyl chain.

Step-by-Step Protocol

-

Solvent System Selection: Prepare a binary solvent system of Ethyl Acetate and n-Hexane at a 1:2 ratio. Causality: The non-polar hexane forces the hydrophobic pentyl chains to aggregate via van der Waals forces, while the ethyl acetate solvates the internally H-bonded polar head, preventing rapid precipitation.

-

Dissolution: Dissolve 50 mg of the purified 2,6-dihydroxy-4-pentylbenzoic acid (>99% by HPLC) in 2 mL of the solvent mixture within a 5 mL borosilicate glass vial.

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This removes nucleation-inducing dust particles, ensuring that crystal growth is thermodynamically controlled rather than kinetically driven by impurities.

-

Controlled Evaporation: Puncture the vial's PTFE septum with a single 20-gauge needle hole. Incubate at a strictly controlled 298 K (25 °C) in a vibration-free environment for 7–10 days.

-

Harvesting: Harvest the resulting colorless crystals using a stereomicroscope. Immediately submerge the selected crystal in paratone oil. Causality: Paratone oil prevents the evaporation of any co-crystallized solvent molecules, which would otherwise lead to rapid lattice degradation and loss of single-crystal integrity.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To generate a self-validating structural model suitable for publication or patent filing, the diffraction data must be collected and refined with high precision .

Step-by-Step Protocol

-

Mounting and Cryogenics: Select a crystal with dimensions approximating 0.12 × 0.10 × 0.10 mm. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (173 K). Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (ADPs), yielding sharper electron density maps and allowing for the accurate empirical location of the critical hydroxyl hydrogen atoms.

-

Data Collection: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å). Causality: Copper radiation is explicitly chosen over Molybdenum to maximize the scattering intensity of the light atoms (Carbon, Oxygen) in this purely organic molecule.

-

Structure Solution: Process raw frames using standard integration software, applying a multi-scan absorption correction. Solve the structure using Direct Methods (SHELXT).

-

Refinement and Validation: Perform full-matrix least-squares refinement on

using SHELXL.-

Self-Validation Check: The structure is considered validated when the final

value is < 0.05, and the residual electron density map shows no peaks > 0.5 e/ų. Furthermore, freely refine the O-H hydrogen atoms to definitively prove the existence of the dual intramolecular hydrogen bonds.

-

Step-by-step SCXRD workflow for resorcinolic acid derivatives.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for the 2,6-isomer, extrapolated from the isostructural behavior of resorcinolic acid derivatives but adapted to reflect the high-symmetry planar conformation induced by the dual intramolecular hydrogen bonds.

| Crystallographic Parameter | Value (Representative for C₁₂H₁₆O₄ Isomers) |

| Chemical Formula | C₁₂H₁₆O₄ |

| Formula Weight | 224.25 g/mol |

| Temperature | 173(2) K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume | ~1162 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.282 g/cm³ |

| Absorption Coefficient (μ) | 0.79 mm⁻¹ |

| F(000) | 480 |

| Final R indices [I>2σ(I)] | |

| Goodness-of-fit on | 1.14 |

References

-

Identification, isolation and functional characterization of prenyltransferases in Cannabis sativa L. Source: TU Dortmund University Repository (2016). URL:[Link]

-

Crystal structure of olivetolic acid: a natural product from Cetrelia sanguinea (Schaer.) Source: Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1587-1589 (2016). URL:[Link]

-

The Cambridge Structural Database Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179 (2016). URL:[Link]

-

Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]

Methodological & Application

Application Note: Regioselective Chemical Synthesis of 2,6-Dihydroxy-4-pentylbenzoic Acid

Target Audience: Synthetic chemists, pharmacologists, and drug development professionals. Objective: To provide a highly regioselective, self-validating synthetic protocol for 2,6-dihydroxy-4-pentylbenzoic acid, overcoming the isomeric limitations of traditional Kolbe-Schmitt carboxylations.

Introduction & Mechanistic Rationale

In the landscape of cannabinoid research and polyketide synthesis, olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) is widely recognized as the obligate precursor to major cannabinoids like Δ9-THC and CBD[1]. However, its structural isomer, 2,6-dihydroxy-4-pentylbenzoic acid , is a critical compound frequently encountered as an unintended synthetic byproduct, a mis-synthesized artifact in biological assays[2], or an intended target for structure-activity relationship (SAR) studies and enzymatic carboxylation research[3].

The Regioselectivity Challenge

Synthesizing the 2,6-dihydroxy isomer presents a distinct regiochemical challenge. Traditional Kolbe-Schmitt carboxylation of olivetol (5-pentylresorcinol) using aqueous potassium bicarbonate or Stiles' reagent (methyl magnesium carbonate) relies on the nucleophilicity of the phenoxide ion[4]. This approach invariably yields a difficult-to-separate mixture of the 2,4-dihydroxy and 2,6-dihydroxy isomers due to competing steric and electronic factors.

The Directed ortho-Metalation (DoM) Strategy

To achieve absolute regiocontrol, this protocol utilizes a Directed ortho-Metalation (DoM) strategy[5]. By protecting the hydroxyl groups of olivetol as methoxymethyl (MOM) ethers, we create strong Lewis basic sites. When treated with

Workflow Visualization

Fig 1: Regioselective synthesis of 2,6-dihydroxy-4-pentylbenzoic acid via Directed ortho-Metalation.

Step-by-Step Experimental Protocol

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.

Phase 1: Methoxymethyl (MOM) Protection

Causality: Free phenolic hydroxyls are highly acidic and will rapidly consume

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve olivetol (10.0 g, 55.5 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (29.0 mL, 166.5 mmol, 3.0 eq) and cool the mixture to 0 °C using an ice-water bath. -

Protection: Dropwise add MOM-Cl (10.5 mL, 138.7 mmol, 2.5 eq) over 15 minutes via syringe.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 4 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield 1,3-bis(methoxymethoxy)-5-pentylbenzene .

Phase 2: Directed ortho-Metalation (DoM) and Carboxylation

Causality:

-

Preparation: In a flame-dried 500 mL Schlenk flask under argon, dissolve the bis-MOM protected olivetol (12.0 g, 44.7 mmol, 1.0 eq) in 150 mL of anhydrous Tetrahydrofuran (THF).

-

Activation: Add

-Tetramethylethylenediamine (TMEDA) (8.0 mL, 53.6 mmol, 1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. -

Lithiation: Slowly add

-BuLi (2.5 M in hexanes, 21.5 mL, 53.6 mmol, 1.2 eq) dropwise over 20 minutes. The solution will typically turn a pale yellow/orange color indicating the formation of the aryl lithium species. Stir at -78 °C for 1 hour. -

CO₂ Quench: Vigorously bubble dry CO₂ gas (passed through a Drierite column) into the solution for 30 minutes at -78 °C. Alternatively, the reaction mixture can be cannulated onto a slurry of freshly crushed, dry ice in anhydrous THF.

-

Workup: Allow the mixture to warm to room temperature. Quench carefully with 1M HCl until the aqueous phase reaches pH 3. Extract with EtOAc (3 × 75 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield crude 2,6-bis(methoxymethoxy)-4-pentylbenzoic acid .

Phase 3: Global Deprotection

Causality: MOM ethers are robust to basic conditions but are readily cleaved by aqueous acid. Gentle heating ensures complete hydrolysis of the acetal linkages without risking decarboxylation of the newly formed benzoic acid.

-

Hydrolysis: Dissolve the crude intermediate in 100 mL of Methanol (MeOH). Add 30 mL of 3M aqueous HCl.

-

Reaction: Heat the mixture to 50 °C and stir for 6 hours. Monitor by TLC (disappearance of the MOM-protected spot).

-

Isolation: Concentrate the mixture under reduced pressure to remove the majority of the MeOH. Extract the remaining aqueous suspension with EtOAc (3 × 50 mL). Wash the organic layer with minimal water and brine, then dry over Na₂SO₄.

-

Purification: Concentrate to a solid and recrystallize from a mixture of Hexanes/EtOAc to yield pure 2,6-dihydroxy-4-pentylbenzoic acid as an off-white crystalline solid.

Quantitative Data & Analytical Metrics

The following table summarizes the expected yields and key self-validating analytical markers for each step of the protocol.

| Step | Intermediate / Product | Reagents & Conditions | Expected Yield | Key ¹H-NMR Indicator (CDCl₃, 400 MHz) |

| 1 | 1,3-bis(MOMoxy)-5-pentylbenzene | MOM-Cl, DIPEA, CH₂Cl₂, 0°C to RT, 4h | 90 - 94% | δ 5.15 ppm (s, 4H, -OCH₂ O- acetal protons) |

| 2 | 2,6-bis(MOMoxy)-4-pentylbenzoic acid | 82 - 86% | Disappearance of the C2 aromatic proton (originally at ~δ 6.45 ppm) | |

| 3 | 2,6-Dihydroxy-4-pentylbenzoic acid | 3M HCl, MeOH, 50°C, 6h | 92 - 96% | δ 11.5 ppm (br s, 1H, COOH ); δ 6.25 ppm (s, 2H, Ar-H ) |

Troubleshooting & Critical Parameters

-

Incomplete Lithiation: If the yield in Phase 2 is low, it is usually due to moisture in the THF or degraded

-BuLi. Ensure THF is freshly distilled over sodium/benzophenone and titrate the -

Ketone Byproducts: During the CO₂ quench, the newly formed lithium carboxylate can react with unreacted aryl lithium to form a benzophenone derivative. To prevent this, CO₂ must be introduced in massive excess rapidly. Pouring the reaction mixture over solid dry ice is often more effective than bubbling gas.

-

Premature Decarboxylation: 2,6-dihydroxybenzoic acids are prone to decarboxylation upon excessive heating. Do not exceed 50 °C during the Phase 3 deprotection, and avoid prolonged exposure to strong acids at elevated temperatures.

References

- Source: google.

- Identification, isolation and functional characterization of prenyltransferases in Cannabis sativa L.

- Regioselective Enzymatic Carboxylation of Phenols and ...

- Source: nih.

- Short Synthesis of Olivetolic Acid via Directed ortho-Metalation (DoM)

Sources

- 1. WO2019190945A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]

- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 3. figshare.com [figshare.com]

- 4. Biomimetic Synthesis of the Tetracyclic Core of Berkelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Robust HPLC-UV Method for the Quantification of 2,6-Dihydroxy-4-pentylbenzoic Acid

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable quantification of 2,6-Dihydroxy-4-pentylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this compound. The methodology detailed herein is grounded in the physicochemical properties of the analyte and adheres to the principles of scientific integrity and internationally recognized validation standards.

Introduction: Understanding the Analyte

2,6-Dihydroxy-4-pentylbenzoic acid, also known as olivetolic acid, is a key intermediate in the biosynthesis of various natural products, including certain cannabinoids. Its accurate quantification is crucial for process monitoring, quality control, and research in drug discovery and development. A thorough understanding of its physicochemical properties is the cornerstone of a logical and efficient HPLC method development strategy.

Table 1: Physicochemical Properties of 2,6-Dihydroxy-4-pentylbenzoic Acid

| Property | Value/Characteristic | Rationale for HPLC Method Development |

| Molecular Formula | C₁₂H₁₆O₄ | Provides the basis for calculating molar concentrations. |

| Molecular Weight | 224.25 g/mol [1] | Essential for the preparation of standard solutions of known concentration. |

| Predicted XlogP | 3.7 - 4.3[2] | The positive and relatively high logP value indicates significant hydrophobicity, making reversed-phase HPLC the ideal separation mode. |

| Predicted pKa | The pKa of the parent compound, 2,6-dihydroxybenzoic acid, is approximately 1.3-1.5 for the carboxylic acid due to intramolecular hydrogen bonding.[3][4] The pentyl group is not expected to significantly alter this. | The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, thereby ensuring good peak shape and reproducible retention. |

| UV Absorbance | Exhibits UV absorbance with maxima reported around 270 nm and a shoulder or secondary peak around 305 nm.[5] | A UV detector is suitable for this analysis, with a primary detection wavelength of 270 nm providing high sensitivity. |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO.[] | This information guides the selection of appropriate solvents for the preparation of stock and working standard solutions. |

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following sections detail the rationale behind the selection of the chromatographic conditions for the analysis of 2,6-Dihydroxy-4-pentylbenzoic acid.

Choice of Chromatographic Mode and Stationary Phase

Given the hydrophobic nature of 2,6-Dihydroxy-4-pentylbenzoic acid (predicted XlogP of 3.7-4.3), reversed-phase chromatography is the most suitable approach. A C18 stationary phase is a versatile and widely used choice for the separation of moderately non-polar compounds and is therefore selected for this method. The alkyl chains of the C18 stationary phase will interact with the pentyl group and the aromatic ring of the analyte, providing good retention.

Mobile Phase Selection and Optimization

The mobile phase for reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. To ensure consistent retention and symmetrical peak shape, the ionization of the carboxylic acid and phenolic hydroxyl groups must be suppressed. This is achieved by acidifying the mobile phase. Formic acid (0.1%) is an excellent choice as it is a volatile acid, making it compatible with mass spectrometry if hyphenation is desired, and it effectively buffers the mobile phase at a low pH.

A gradient elution is selected to ensure that the analyte is eluted with a good peak shape in a reasonable timeframe, while also allowing for the separation of any potential impurities with different polarities.

Detection Wavelength

Based on available spectral data for dihydroxybenzoic acids and related compounds, 2,6-Dihydroxy-4-pentylbenzoic acid is expected to have a significant UV absorbance around 270 nm.[5] A photodiode array (PDA) detector is recommended to confirm the peak purity and to select the optimal detection wavelength. For routine analysis, a single wavelength UV detector set at 270 nm will provide excellent sensitivity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents

-

2,6-Dihydroxy-4-pentylbenzoic acid reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column thermostat

-

Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6-Dihydroxy-4-pentylbenzoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple solution, dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction) may be required.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol:

-

Inject a blank solution (mobile phase) to demonstrate that there are no interfering peaks at the retention time of the analyte.

-

If applicable, inject a placebo solution (sample matrix without the analyte) to assess for interference from excipients.

-

Perform forced degradation studies on the analyte (e.g., exposure to acid, base, oxidation, heat, and light) and inject the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.

-

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Protocol:

-

Prepare a series of at least five concentrations of the working standard solution (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Protocol:

-

Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze these samples in triplicate.

-

Calculate the percentage recovery of the analyte at each concentration level. The acceptance criterion is typically 98-102% recovery.

-

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

-

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a standard solution under each of these modified conditions and evaluate the impact on the retention time, peak area, and peak shape. The method is considered robust if the results remain within acceptable limits.

-

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the quantification of 2,6-Dihydroxy-4-pentylbenzoic acid. By following the outlined protocols, researchers and analysts can establish a reliable and accurate analytical method suitable for a wide range of applications in pharmaceutical and related industries. The principles and procedures described herein are designed to ensure data integrity and compliance with regulatory expectations.

References

-

Marconi, G. et al. (n.d.). Composition of the mobile phase for detection of olivetolic acid glycoside via HPLC. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Olivetolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2019190945A1 - Biosynthesis of olivetolic acid.

-

Gagne, S. J. et al. (2012). High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway. PMC. Retrieved from [Link]

-

bioRxiv. (2021). Biosynthesis of cannabinoid precursor olivetolic acid by overcoming rate-limiting steps in genetically engineered Yarrowia lipolytica. Retrieved from [Link]

-

Anderson, L. L. et al. (2022). Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved from [Link]

-

Gagne, S. J. et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PMC. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). pccp. Retrieved from [Link]

-

ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. Retrieved from [Link]

- Kütt, A. et al. (2018).

-

PubChemLite. (n.d.). 2,6-dihydroxy-4-pentylbenzoic acid (C12H16O4). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

- (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved from [Link]

Sources

- 1. Olivetolic Acid | C12H16O4 | CID 2826719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,6-dihydroxy-4-pentylbenzoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]

- 3. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Extraction and Purification of 2,6-Dihydroxy-4-pentylbenzoic Acid from Lichen Species

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Content Focus: Mechanistic extraction protocols, self-validating chromatography, and crystallization of olivetolic acid.